molecular formula C16H16BrNO5S B288354 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide

Cat. No. B288354
M. Wt: 414.3 g/mol
InChI Key: SJCFLJRRLTXMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDBES is a sulfonamide derivative that has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. In

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide exerts its anticancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and inhibit the growth and proliferation of cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide is also relatively stable and can be stored for extended periods without significant degradation. However, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well understood. Further studies are needed to fully understand the advantages and limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide for lab experiments.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide. Further studies are needed to fully understand the pharmacokinetic properties and toxicity profile of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide. The anticancer and anti-inflammatory effects of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide should be further investigated in animal models and clinical trials. The potential use of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders, should also be explored.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide has been shown to have anticancer and anti-inflammatory properties and exerts its effects through the inhibition of various enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide has several advantages for lab experiments, but further studies are needed to fully understand its pharmacokinetic properties and toxicity profile. There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide, including further investigation of its anticancer and anti-inflammatory effects and potential use as a therapeutic agent for other diseases.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Both methods have been used to synthesize N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide with high yields and purity.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory effects in animal models.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide

Molecular Formula

C16H16BrNO5S

Molecular Weight

414.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H16BrNO5S/c1-2-21-15-8-12(17)4-6-16(15)24(19,20)18-9-11-3-5-13-14(7-11)23-10-22-13/h3-8,18H,2,9-10H2,1H3

InChI Key

SJCFLJRRLTXMDO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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